Cas no 3121-68-4 (2,5-Cyclohexadiene-1,4-dione,2,3,5-trimethyl-6-[2-(tetrahydro-2-methyl-5-oxo-2-furanyl)ethyl]-)

2,5-Cyclohexadiene-1,4-dione,2,3,5-trimethyl-6-[2-(tetrahydro-2-methyl-5-oxo-2-furanyl)ethyl]- structure
3121-68-4 structure
Product Name:2,5-Cyclohexadiene-1,4-dione,2,3,5-trimethyl-6-[2-(tetrahydro-2-methyl-5-oxo-2-furanyl)ethyl]-
Numero CAS:3121-68-4
MF:C16H20O4
MW:276.327605247498
CID:313047
PubChem ID:3081993
Update Time:2025-04-19

2,5-Cyclohexadiene-1,4-dione,2,3,5-trimethyl-6-[2-(tetrahydro-2-methyl-5-oxo-2-furanyl)ethyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,5-Cyclohexadiene-1,4-dione,2,3,5-trimethyl-6-[2-(tetrahydro-2-methyl-5-oxo-2-furanyl)ethyl]-
    • 2,3,5-trimethyl-6-[2-(2-methyl-5-oxooxolan-2-yl)ethyl]cyclohexa-2,5-diene-1,4-dione
    • 2,3,5-trimethyl-6-(2-(2-methyl-5-oxotetrahydrofuran-2-yl)ethyl)cyclohexa-2,5-diene-1,4-dione
    • .ALPHA.-TOCOPHERONOLACTONE
    • Q27894614
    • 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-6-(2-(tetrahydro-2-methyl-5-oxo-2-furanyl)ethyl)- (VAN)
    • XTCLGZZKAQZZJC-UHFFFAOYSA-N
    • EJ4295TK60
    • Tocopheronolactone
    • 2,5-CYCLOHEXADIENE-1,4-DIONE, 2,3,5-TRIMETHYL-6-(2-(TETRAHYDRO-2-METHYL-5-OXO-2-FURANYL)ETHYL)-
    • alpha-Tocopheronolactone
    • 2,3,5-TRIMETHYL-6-(5'-CARBOXY-3'-HYDROXY-3'-METHYLPENTYL)-1,4-BENZOQUINONE LACTONE
    • SCHEMBL14580945
    • DTXSID90953293
    • 3121-68-4
    • UNII-EJ4295TK60
    • Inchi: 1S/C16H20O4/c1-9-10(2)15(19)12(11(3)14(9)18)5-7-16(4)8-6-13(17)20-16/h5-8H2,1-4H3
    • Chiave InChI: XTCLGZZKAQZZJC-UHFFFAOYSA-N
    • Sorrisi: O1C(CCC1(C)CCC1C(C(C)=C(C)C(C=1C)=O)=O)=O

Proprietà calcolate

  • Massa esatta: 276.1362
  • Massa monoisotopica: 276.136
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 3
  • Complessità: 565
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 60.4Ų

Proprietà sperimentali

  • Densità: 1.122
  • Punto di ebollizione: 423.1°Cat760mmHg
  • Punto di infiammabilità: 187.2°C
  • Indice di rifrazione: 1.507
  • PSA: 60.44
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.